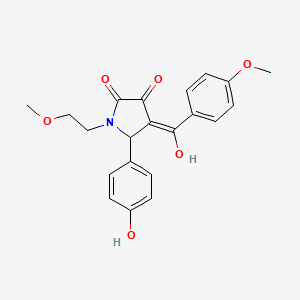![molecular formula C20H23N3O2 B5316283 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5316283.png)
1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine, also known as DPA-714, is a chemical compound that belongs to the family of pyrazolopyridine derivatives. It has been extensively studied for its potential application in the field of nuclear medicine, specifically in the diagnosis and treatment of neuroinflammatory diseases.
Mecanismo De Acción
1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine binds to TSPO with high affinity and specificity, leading to the modulation of the immune response and the reduction of neuroinflammation. TSPO is involved in the regulation of mitochondrial function, steroidogenesis, and apoptosis, and its activation by 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine has been shown to enhance the production of neuroprotective factors and reduce the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine has been shown to have several biochemical and physiological effects, including the modulation of microglial activation, the reduction of oxidative stress, the enhancement of neuronal survival, and the improvement of cognitive function. It has also been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidant properties, which make it a promising candidate for the treatment of neuroinflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, its synthesis is complex and time-consuming, and its stability and solubility can be a challenge for some experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential as a therapeutic agent for neuroinflammatory diseases, the exploration of its mechanism of action at the molecular level, and the evaluation of its safety and efficacy in clinical trials. Additionally, the combination of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine with other imaging agents or therapeutic agents may enhance its diagnostic and therapeutic potential.
Métodos De Síntesis
The synthesis of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine involves the reaction of 4,6-dimethyl-1-benzofuran-3-carboxylic acid with 1H-pyrazole-5-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after acetylation of the piperidine moiety with acetic anhydride.
Aplicaciones Científicas De Investigación
1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine has been extensively studied for its potential application in the diagnosis and treatment of neuroinflammatory diseases, such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. It is a selective ligand for the translocator protein 18 kDa (TSPO), which is highly expressed in activated microglia and astrocytes in the brain. TSPO is a biomarker of neuroinflammation, and its overexpression is associated with various neurological disorders.
Propiedades
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-13-8-14(2)20-16(12-25-18(20)9-13)10-19(24)23-7-3-4-15(11-23)17-5-6-21-22-17/h5-6,8-9,12,15H,3-4,7,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNCLUXCEPEKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCCC(C3)C4=CC=NN4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5316201.png)
![8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5316208.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)
![7-(3,3-dimethylbutanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5316227.png)

![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5316246.png)

![N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5316259.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5316275.png)
